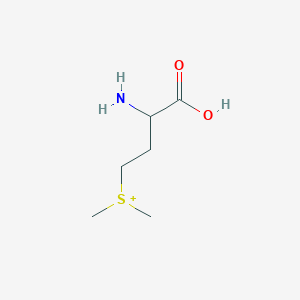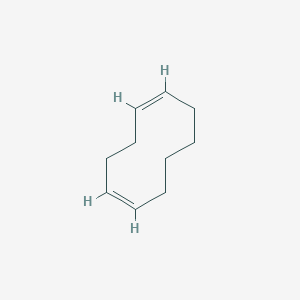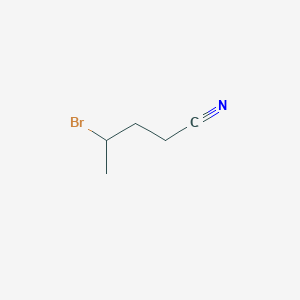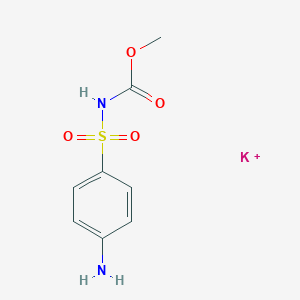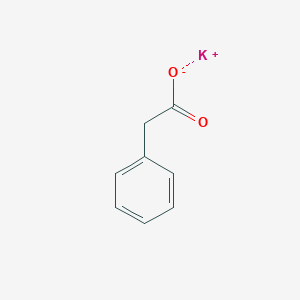
Phénylacétate de potassium
Vue d'ensemble
Description
Potassium phenylacetate is an organic compound with the molecular formula C8H7KO2. It is the potassium salt of phenylacetic acid and is commonly used in various chemical and industrial applications. This compound is known for its white crystalline appearance and is soluble in water.
Applications De Recherche Scientifique
Potassium phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phenylacetic acid derivatives.
Biology: Potassium phenylacetate is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It has potential therapeutic applications, including the treatment of hyperammonemia.
Industry: It is used in the production of fragrances, pharmaceuticals, and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
Target of Action
Potassium phenylacetate primarily targets the urea cycle , a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . This compound is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
Potassium phenylacetate acts as a nitrogen-binding agent . It suppresses the production of ammonia from the catabolism of endogenous protein . The compound is metabolized into phenylacetyl-CoA, which then conjugates with glutamine (a molecule that contains two nitrogen atoms) to form phenylacetylglutamine . This new compound is excreted in the urine, thereby removing nitrogen from the body .
Biochemical Pathways
The key biochemical pathway involved in the action of potassium phenylacetate is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The conversion of phenylacetate to its metabolites involves several enzymes, including phenylacetate esterases found in the human liver cytosol, arylesterase in plasma, and carboxylesterase in liver microsomes and cytosol .
Pharmacokinetics
The pharmacokinetics of phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME). Phenylacetate is metabolized by esterases found in the human liver cytosol and plasma . The hydrolysis of phenylacetate involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . The clearance of phenylacetate and its metabolites is through the urinary system .
Result of Action
The primary result of potassium phenylacetate’s action is the reduction of ammonia levels in the body. By binding to nitrogen and facilitating its excretion, potassium phenylacetate helps to manage conditions like hyperammonemia, which can lead to serious neurological complications if left untreated .
Action Environment
The action of potassium phenylacetate can be influenced by various environmental factors. For instance, the pH level can affect the rate of oxidation of phenylacetic acid . Furthermore, certain buffers can impact the solubilization of bound elements, potentially affecting the drug’s efficacy . Therefore, the patient’s internal physiological environment plays a crucial role in the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Potassium phenylacetate interacts with various enzymes, proteins, and other biomolecules. It is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Cellular Effects
Potassium phenylacetate has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit growth and vascular endothelial growth factor secretion in human thyroid carcinoma cells . It also has anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as arthritis .
Molecular Mechanism
The molecular mechanism of action of potassium phenylacetate involves its interactions with biomolecules and changes in gene expression. Phenylacetic acid, from which potassium phenylacetate is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Temporal Effects in Laboratory Settings
The effects of potassium phenylacetate over time in laboratory settings have been observed in studies. For example, phenylacetate exposure has been found to decrease the TSH (10 mU/mL) growth response, increase radioactive iodine (125 I) uptake in two out of five cell lines, and inhibit thyroglobulin secretion .
Metabolic Pathways
Potassium phenylacetate is involved in the metabolic pathways of bacterial degradation of aromatic components. The bacterial phenylacetic acid pathway, which involves potassium phenylacetate, mainly contains 12 enzymes and a transcriptional regulator .
Transport and Distribution
Potassium, as an essential mineral, is known to be transported and distributed within cells and tissues through a series of potassium channels and transporters .
Subcellular Localization
Potassium channels, which could potentially transport potassium phenylacetate, have been found in various subcellular locations, including the inner and outer plexiform layers, cone and rod photoreceptor inner segments, and near the basal membrane of the retinal pigment epithelium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium phenylacetate can be synthesized through the neutralization of phenylacetic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where phenylacetic acid is dissolved in water and then neutralized with a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to yield potassium phenylacetate crystals.
Industrial Production Methods: In industrial settings, potassium phenylacetate is produced by the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of large reactors and precise temperature control to facilitate the reaction and crystallization.
Types of Reactions:
Oxidation: Potassium phenylacetate can undergo oxidation reactions to form phenylacetic acid or other oxidized derivatives.
Reduction: Although less common, reduction reactions can convert potassium phenylacetate to phenylacetaldehyde or other reduced forms.
Substitution: Potassium phenylacetate can participate in nucleophilic substitution reactions, where the phenylacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid, benzyl alcohol.
Reduction: Phenylacetaldehyde.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: The parent compound of potassium phenylacetate, used in similar applications but differs in its solubility and reactivity.
Sodium phenylacetate: Another salt of phenylacetic acid, with similar properties but different solubility and reactivity profiles.
Phenylacetaldehyde: A related compound with different chemical properties and applications.
Uniqueness: Potassium phenylacetate is unique due to its specific solubility in water and its ability to act as a source of phenylacetate ions in various reactions. Its potassium ion component also imparts different reactivity compared to other salts of phenylacetic acid.
Propriétés
IUPAC Name |
potassium;2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.K/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZPCWVLIBFCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103-82-2 (Parent) | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065319 | |
| Record name | Potassium phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13005-36-2 | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does potassium phenylacetate contribute to penicillin production in Penicillium chrysogenum?
A1: Potassium phenylacetate acts as a side-chain precursor in the biosynthesis of penicillin. [, ] Penicillium chrysogenum utilizes the phenylacetyl group from potassium phenylacetate to form the characteristic benzylpenicillin (penicillin G) molecule. This process involves enzymatic incorporation of the phenylacetyl moiety into the 6-aminopenicillanic acid (6-APA) core structure.
Q2: What are the advantages of using potassium phenylacetate compared to other side-chain precursors for penicillin production?
A2: Research indicates that potassium phenylacetate is more effective than other tested precursors like N-(β-hydroxyethyl)phenylacetamide and α-phenylacetamide in enhancing penicillin titer values in Penicillium chrysogenum cultures. [] This suggests a higher efficiency of utilization and incorporation by the fungal enzymatic machinery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
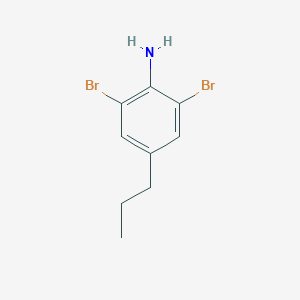



![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)


